molecular formula C19H16ClN3O2 B5064638 N-(3-chloro-2-methylphenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B5064638
M. Wt: 353.8 g/mol
InChI Key: HZDYELDOMVLQOH-ZHACJKMWSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide: is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a phenylethenyl group, and an oxadiazole ring

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-15(20)8-5-9-16(13)21-18(24)12-17-22-19(25-23-17)11-10-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,21,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDYELDOMVLQOH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The chloro-substituted phenyl ring is introduced through electrophilic aromatic substitution reactions.

    Coupling Reactions: The phenylethenyl group is attached via Heck or Suzuki coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with alkenes or boronic acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation Products: Oxides or ketones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the PI3K-AKT or MAPK pathways, leading to alterations in cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-(3-chloro-2-methylphenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

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